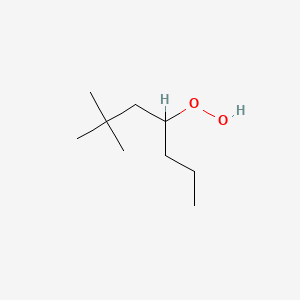
Hydroperoxide, 3,3-dimethyl-1-propylbutyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroperoxide, 3,3-dimethyl-1-propylbutyl is an organic compound with the molecular formula C₉H₂₀O₂. It is a type of hydroperoxide, which contains a peroxide functional group (–OOH) attached to a hydrocarbon chain. Hydroperoxides are known for their reactivity and are often used as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, 3,3-dimethyl-1-propylbutyl can be synthesized through the oxidation of corresponding hydrocarbons using oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction typically involves the formation of a hydroperoxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of hydroperoxides often involves the use of continuous flow reactors to ensure controlled reaction conditions and high yields. The process may include the use of catalysts to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
Hydroperoxide, 3,3-dimethyl-1-propylbutyl undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of hydroperoxides typically yields alcohols.
Substitution: Hydroperoxides can participate in substitution reactions, where the –OOH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as titanium or vanadium compounds.
Major Products Formed
Alcohols: Formed through reduction reactions.
Ketones: Formed through oxidation reactions.
Substituted Hydrocarbons: Formed through substitution reactions.
科学研究应用
Hydroperoxide, 3,3-dimethyl-1-propylbutyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in oxidative stress and cellular damage.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in polymerization reactions and as a curing agent for resins.
作用机制
The mechanism of action of hydroperoxide, 3,3-dimethyl-1-propylbutyl involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the peroxide bond. These ROS can interact with various cellular components, leading to oxidative stress and potential cellular damage . The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
tert-Butyl hydroperoxide: Another hydroperoxide with similar reactivity but different structural properties.
Cumene hydroperoxide: Widely used in industrial applications for the production of phenol and acetone.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Uniqueness
Hydroperoxide, 3,3-dimethyl-1-propylbutyl is unique due to its specific structural configuration, which influences its reactivity and stability. Its branched hydrocarbon chain provides distinct steric effects, making it suitable for specific applications in organic synthesis and industrial processes .
属性
CAS 编号 |
830345-81-8 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
4-hydroperoxy-2,2-dimethylheptane |
InChI |
InChI=1S/C9H20O2/c1-5-6-8(11-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI 键 |
HJNXXLYHGKXURR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC(C)(C)C)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


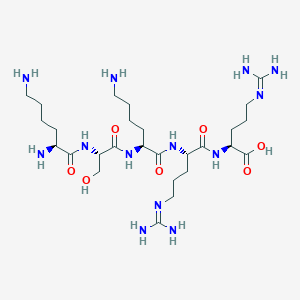
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)
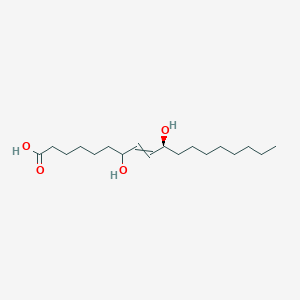
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
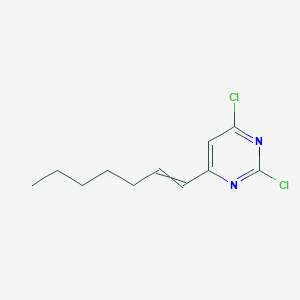
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
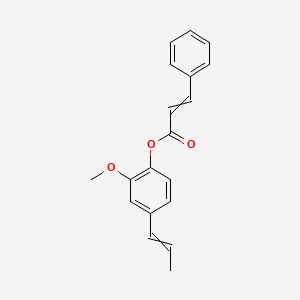
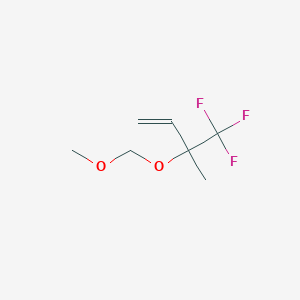
methanone](/img/structure/B14210533.png)
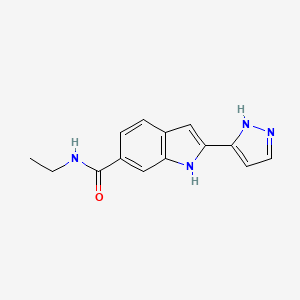
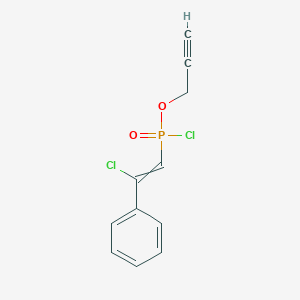
![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)
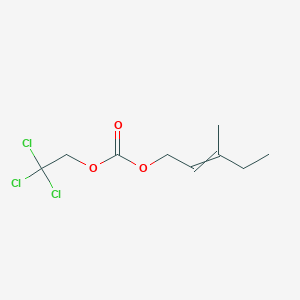
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
